molecular formula C10H6F3NaO2 B11723261 Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

Cat. No.: B11723261
M. Wt: 238.14 g/mol
InChI Key: ZFJFDVRGIFZKKE-UHFFFAOYSA-M
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Description

Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a fluorinated organic sodium salt characterized by a conjugated enolate system, a 4-fluorophenyl substituent, and two fluorine atoms at the β-carbon position. This compound is of interest in pharmaceutical and materials science research due to the unique stereoelectronic effects imparted by its fluorinated moieties and sodium counterion .

Properties

Molecular Formula

C10H6F3NaO2

Molecular Weight

238.14 g/mol

IUPAC Name

sodium;1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1

InChI Key

ZFJFDVRGIFZKKE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-(4-fluorophenyl)-4-oxobut-2-enoic acid with a fluorinating agent, followed by neutralization with a sodium base. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the molecule can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The enolate structure allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted enolates, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate has garnered attention in medicinal chemistry due to its potential as a pharmacophore in drug development. The fluorine atoms in its structure can enhance metabolic stability and bioavailability of drug candidates.

Case Study Example :
A study demonstrated that derivatives of this compound exhibited significant anti-cancer activity against various cell lines, indicating its potential as a lead compound in oncology .

Materials Science

The compound's unique chemical structure allows for its use in developing advanced materials, including polymers and coatings that require enhanced thermal stability and chemical resistance.

Application Highlights :

  • Coatings : Utilized in protective coatings that require durability against harsh environments.
  • Polymers : Incorporated into polymer matrices to improve mechanical properties.

Agrochemicals

Research indicates that this compound can serve as an intermediate in synthesizing agrochemicals, particularly pesticides that require fluorinated motifs for enhanced efficacy.

Data Table: Comparison of Applications

Application AreaDescriptionNotable Benefits
Medicinal ChemistryPotential anti-cancer agent; enhances drug stabilityIncreased bioavailability
Materials ScienceUsed in coatings and polymers for enhanced durabilityImproved thermal resistance
AgrochemicalsIntermediate for synthesizing effective pesticidesEnhanced efficacy

Mechanism of Action

The mechanism by which Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets. In biological systems, the compound can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, differing in fluorine substitution patterns, aromatic substituents, or counterions. Below is a detailed analysis of key comparisons:

Sodium 1,1,1-Trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate

  • Structural Differences: Fluorine Substitution: Contains a trifluoro group (CF₃) at the β-carbon vs. the difluoro (CF₂) group in the target compound. Aromatic Substituent: A 2-methylphenyl group replaces the 4-fluorophenyl group. The methyl group introduces steric hindrance and reduces electronic conjugation compared to the electron-withdrawing fluorine in the para position .
  • Implications : The trifluoro analog may exhibit higher thermal stability due to stronger C–F bonds but reduced solubility in polar solvents compared to the target compound.

(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic Acid and Ethyl Ester

  • Structural Differences: Counterion/Acid Form: The free carboxylic acid (CAS 35504-85-9) and its ethyl ester (CAS 35513-38-3) lack the sodium counterion and difluoro substitution. This affects solubility (acid form is polar; ester is lipophilic) and acidity (pKa ~3–4 for carboxylic acids vs. enolate salts) .
  • Implications: The sodium enolate form of the target compound enhances water solubility and stability, making it more suitable for aqueous-phase reactions compared to the acid or ester derivatives .

Sodium (2Z)-1,1,1-Trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate

  • Structural Differences: Aromatic Substituent: A 4-methylphenyl group replaces the 4-fluorophenyl group. The methyl substituent is electron-donating, which may reduce resonance stabilization of the enolate compared to the electron-withdrawing fluorine . Fluorine Count: Trifluoro vs. difluoro substitution alters electron density at the β-carbon, influencing conjugate addition reactivity .
  • Implications : The target compound’s 4-fluorophenyl group may enhance electrophilic aromatic substitution resistance compared to the methyl-substituted analog.

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Fluorine Count Aromatic Substituent Key Feature
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate C₁₀H₇F₂NaO₂ 228.15* 2 4-fluorophenyl Difluoro enolate
Sodium 1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate C₁₁H₉F₃O₂ 230.18 3 2-methylphenyl Trifluoro, steric hindrance
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic Acid C₁₀H₇FO₃ 194.16 1 4-fluorophenyl Free carboxylic acid
Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate C₁₁H₈F₃NaO₂ 252.16 3 4-methylphenyl Trifluoro, electron-donating

*Calculated based on molecular formula.

Table 2. Functional Group Impact

Feature Target Compound Trifluoro Analog Carboxylic Acid
Solubility High (sodium salt) Moderate (steric hindrance) Low (polarity of –COOH)
Electron Effects Moderate EW (F₂) Strong EW (CF₃) Mild EW (aryl-F)
Reactivity Nucleophilic enolate Less nucleophilic (CF₃) Electrophilic carboxyl

Biological Activity

Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate, also known as a fluorinated derivative of 4-oxobutenoic acid, has garnered attention in various biological and chemical research contexts. This article aims to synthesize available data regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure : The compound features a difluorinated enolate structure, which significantly influences its reactivity and biological interactions. The molecular formula is C10H7F2NaO3C_{10}H_7F_2NaO_3, and its CAS number is 1197240-23-5.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and has implications for cancer treatment.
  • Antioxidant Activity : The presence of fluorine atoms in its structure may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity against various pathogens, indicating a potential for this compound to exhibit similar effects.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated significant inhibition of metabolic enzymes in vitro.
Antioxidant ActivityShowed increased scavenging activity against DPPH radicals.
Antimicrobial ActivityExhibited inhibitory effects on bacterial growth in preliminary tests.

Detailed Research Findings

  • Enzyme Inhibition :
    • A study conducted on various fluorinated compounds indicated that this compound inhibited key enzymes like lactate dehydrogenase (LDH) and acetylcholinesterase (AChE), suggesting potential applications in metabolic disorders and neurodegenerative diseases .
  • Antioxidant Properties :
    • Research published in a peer-reviewed journal highlighted the compound's efficacy as an antioxidant. It was found to significantly reduce oxidative stress markers in cultured human cells, which could have implications for aging and degenerative diseases .
  • Antimicrobial Activity :
    • A preliminary screening against common bacterial strains showed that this compound had notable antibacterial effects, particularly against Gram-positive bacteria . Further studies are needed to elucidate the mechanism behind this activity.

Q & A

Basic: What are the key synthetic pathways for Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate?

The synthesis involves a multi-step process:

Fluorination : Introduction of fluorine atoms via electrophilic substitution or halogen exchange reactions under anhydrous conditions.

Formation of the butenone moiety : Cyclization or oxidation of intermediate alkenes using agents like potassium permanganate in acidic media.

Sodium salt formation : Neutralization of the acidic enolate with sodium hydroxide to enhance solubility .

  • Critical considerations : Reaction temperature (< 0°C for fluorination steps) and inert atmospheres (argon/nitrogen) to prevent side reactions.

Basic: How does the sodium salt form influence the compound’s physicochemical properties?

The sodium salt form improves:

  • Solubility : Enhanced aqueous solubility due to ionic dissociation, facilitating biological assays .
  • Reactivity : Stabilization of the enolate anion, enabling nucleophilic reactions (e.g., alkylation or acylation).
  • Crystallinity : Favorable crystal packing for X-ray diffraction studies, though challenges in resolving fluorine positions may arise .

Advanced: What crystallographic challenges arise when refining this compound using programs like SHELXL?

Key challenges include:

  • Disordered fluorine atoms : Fluorine’s low electron density complicates precise positional refinement.
  • Thermal motion : High thermal parameters for fluorine substituents due to their small atomic radius.
  • Mitigation strategies :
    • Use of ISOR and SIMU restraints in SHELXL to model anisotropic displacement.
    • High-resolution data (≤ 0.8 Å) to resolve fluorine positions .

Advanced: How can structural analogs inform SAR studies for this compound?

Comparative analysis of analogs reveals:

CompoundSubstituentBiological Activity
4-(3-Fluoro-phenyl)-4-oxo-but-2-enic acidFluorine at C3Reduced antimicrobial activity vs. target compound
4-(4-Chloro-phenyl)-4-oxo-but-2-enic acidChlorine at C4Higher cytotoxicity but lower solubility
Target compound1,1-difluoro + sodium saltEnhanced solubility and enzyme inhibition (e.g., kinase targets)

Methodological insight : Use DFT calculations to correlate substituent electronegativity with biological activity.

Basic: What spectroscopic and analytical methods validate the compound’s purity and structure?

  • NMR : 19F^{19}\text{F} NMR confirms fluorine positions (δ ~ -110 ppm for aromatic F; -150 ppm for aliphatic F).
  • X-ray crystallography : Resolves the enolate geometry and sodium coordination (e.g., monodentate vs. bidentate binding) .
  • HPLC-MS : Quantifies purity (>98%) and detects fluorinated byproducts.

Advanced: How to resolve contradictions in reported biological activity data?

Example contradiction: Some studies report potent antimicrobial activity, while others show no effect.

  • Root cause : Variability in assay conditions (e.g., pH affects enolate stability).
  • Resolution :
    • Standardize assay buffers (pH 7.4 ± 0.2).
    • Pre-dissolve the compound in DMSO-saline (≤1% DMSO).
    • Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Advanced: What strategies optimize enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric fluorination.
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
  • Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water to enrich the desired enantiomer .

Basic: What are the compound’s stability profiles under varying storage conditions?

  • Light sensitivity : Degrades via photo-oxidation; store in amber vials at -20°C.
  • Hydrolysis : The enolate hydrolyzes in aqueous solutions (t1/2_{1/2} = 24 h at pH 7). Use lyophilized forms for long-term storage .

Advanced: How does fluorine substitution impact metabolic stability in pharmacological studies?

  • Metabolic resistance : Fluorine’s electronegativity blocks cytochrome P450 oxidation at adjacent carbons.
  • Case study : Compared to non-fluorinated analogs, the compound shows 3x longer plasma half-life in murine models .

Advanced: What computational methods predict binding modes with biological targets?

  • Docking : Use AutoDock Vina with fluorine-specific force fields (e.g., CFF91).
  • MD simulations : AMBER or GROMACS to model interactions with hydrophobic enzyme pockets (e.g., COX-2) .

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